2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide
Description
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Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O3S/c1-2-34-19-12-10-18(11-13-19)31-25(33)24-23(20-8-3-4-9-21(20)29-24)30-26(31)35-15-22(32)28-17-7-5-6-16(27)14-17/h3-14,29H,2,15H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVINZNYMWATNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide is a complex organic molecule with potential biological activity. It belongs to the pyrimido[5,4-b]indole class of compounds, which have garnered attention for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanism of action and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 484.57 g/mol. The structure features a pyrimidine core linked to an indole moiety through a thioether linkage, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H24N4O3S |
| Molecular Weight | 484.57 g/mol |
| Purity | ≥95% |
Synthesis
The synthesis of the compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of appropriate precursors under reflux conditions, followed by purification steps to isolate the final product. The specific synthetic pathway can significantly influence the yield and purity of the compound.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine and indole exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to our target compound demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of halogenated phenyl groups often enhances this activity due to increased lipophilicity and improved membrane penetration.
Case Study : In a study by Nassar et al., thioxopyrimidine derivatives were screened for their in vitro bactericidal activity against S. aureus and E. coli. The results indicated that certain substitutions on the pyrimidine ring led to enhanced antimicrobial efficacy compared to standard antibiotics like ciprofloxacin .
Anticancer Activity
The indole moiety in the compound has been associated with anticancer properties. Compounds containing indole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings : A study published in Pharmaceutical Research highlighted that pyrimidine derivatives exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival .
Anti-inflammatory Activity
Compounds with similar structures have also been evaluated for anti-inflammatory effects. The thioether linkage may play a role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrimidine or phenyl rings can lead to significant changes in potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Ethoxy group at position 4 | Enhances lipophilicity and membrane penetration |
| Fluorine substitution on phenyl ring | Increases antimicrobial potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
